Cas no 2364584-75-6 (5-(4-Bromo-2,5-difluorophenyl)oxazole)

5-(4-Bromo-2,5-difluorophenyl)oxazole is a halogenated heterocyclic compound featuring an oxazole core substituted with a 4-bromo-2,5-difluorophenyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling precise functionalization. Its electron-deficient aromatic system also facilitates applications in materials science, particularly in the development of organic electronic components. The compound's stability and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain its integrity.
5-(4-Bromo-2,5-difluorophenyl)oxazole structure
2364584-75-6 structure
商品名:5-(4-Bromo-2,5-difluorophenyl)oxazole
CAS番号:2364584-75-6
MF:C9H4BrF2NO
メガワット:260.03496837616
MDL:MFCD32631917
CID:5079402

5-(4-Bromo-2,5-difluorophenyl)oxazole 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-2,5-difluorophenyl)oxazole
    • 5-(4-Bromo-2,5-difluorophenyl)oxazole
    • MDL: MFCD32631917
    • インチ: 1S/C9H4BrF2NO/c10-6-2-7(11)5(1-8(6)12)9-3-13-4-14-9/h1-4H
    • InChIKey: KDIHJTMLNVPVHN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1F)C1=CN=CO1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26

5-(4-Bromo-2,5-difluorophenyl)oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB559809-250 mg
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
250MG
€256.70 2023-04-13
Aaron
AR021QNO-500mg
5-(4-Bromo-2,5-difluorophenyl)oxazole
2364584-75-6 95%
500mg
$443.00 2025-02-12
Aaron
AR021QNO-1g
5-(4-Bromo-2,5-difluorophenyl)oxazole
2364584-75-6 95%
1g
$590.00 2025-02-12
abcr
AB559809-500 mg
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
500MG
€418.90 2023-04-13
abcr
AB559809-1 g
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
1g
€566.80 2023-04-13
abcr
AB559809-250mg
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
250mg
€304.60 2024-08-02
abcr
AB559809-500mg
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
500mg
€418.90 2023-08-31
abcr
AB559809-1g
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
1g
€555.90 2024-08-02
Ambeed
A1634871-1g
5-(4-Bromo-2,5-difluorophenyl)oxazole
2364584-75-6 98%
1g
$612.0 2024-07-28
abcr
AB559809-5g
5-(4-bromo-2,5-difluorophenyl)oxazole; .
2364584-75-6
5g
€1846.10 2024-08-02

5-(4-Bromo-2,5-difluorophenyl)oxazole 関連文献

5-(4-Bromo-2,5-difluorophenyl)oxazoleに関する追加情報

Introduction to 5-(4-Bromo-2,5-difluorophenyl)oxazole (CAS No: 2364584-75-6)

5-(4-Bromo-2,5-difluorophenyl)oxazole, identified by the Chemical Abstracts Service Number (CAS No) 2364584-75-6, is a fluorinated aromatic oxazole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound represents a fascinating class of heterocyclic molecules that exhibit diverse biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 5-(4-Bromo-2,5-difluorophenyl)oxazole features a central oxazole ring substituted with a 4-bromo-2,5-difluorophenyl group. The presence of multiple fluorine atoms and a bromine atom introduces unique electronic and steric properties to the molecule, which can significantly influence its interactions with biological targets. Such structural features are often exploited in drug design to enhance binding affinity, selectivity, and metabolic stability.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms can lead to increased lipophilicity, reduced metabolic clearance, and improved binding affinity to biological receptors. This has made fluorinated oxazoles an attractive scaffold for developing novel therapeutic agents.

One of the most compelling aspects of 5-(4-Bromo-2,5-difluorophenyl)oxazole is its potential as a building block for more complex drug candidates. The oxazole ring is a well-known pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. By incorporating this motif into a molecule with specific substituents like 4-bromo-2,5-difluorophenyl, researchers can fine-tune the biological profile of the compound to target specific diseases or biological pathways.

Recent studies have highlighted the significance of halogenated aromatic compounds in medicinal chemistry. The bromine atom in 5-(4-Bromo-2,5-difluorophenyl)oxazole can serve as a handle for further functionalization through cross-coupling reactions, allowing chemists to introduce additional pharmacologically relevant groups. This flexibility makes the compound a valuable intermediate in synthetic chemistry and drug discovery pipelines.

The fluorinated phenyl moiety in this compound contributes to its unique electronic properties, which can be critical for interactions with enzymes and receptors. Fluorine atoms are known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can enhance binding affinity and selectivity. This has been particularly observed in kinase inhibitors and other targeted therapies where precise molecular interactions are essential.

Moreover, the combination of bromine and fluorine substituents in 5-(4-Bromo-2,5-difluorophenyl)oxazole can influence its metabolic stability and resistance to degradation by enzymes such as cytochrome P450 enzymes. This is an important consideration in drug development, as it can affect the compound's half-life and bioavailability. By carefully designing the substitution pattern on the aromatic ring, researchers can optimize these properties for better therapeutic outcomes.

Several computational studies have been conducted to understand the binding mode of 5-(4-Bromo-2,5-difluorophenyl)oxazole at various biological targets. These studies have provided insights into how the structural features of the molecule interact with proteins and enzymes at an atomic level. For instance, molecular docking simulations have shown that this compound can effectively bind to active sites of kinases and other therapeutic targets by leveraging its halogenated aromatic core.

The oxazole ring itself is known for its ability to adopt different conformations depending on the surrounding environment. This conformational flexibility can be advantageous in drug design, as it allows the molecule to adapt to different binding pockets with high affinity. Additionally, the presence of both bromine and fluorine atoms provides multiple interaction points with biological targets, further enhancing binding specificity.

In conclusion,5-(4-Bromo-2,5-difluorophenyl)oxazole represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an ideal scaffold for developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve,fluorinated oxazoles like this one will undoubtedly play a crucial role in next-generation drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:2364584-75-6)5-(4-Bromo-2,5-difluorophenyl)oxazole
A1180621
清らかである:99%
はかる:1g
価格 ($):551.0